![molecular formula C18H14Cl2N2O2 B6515625 ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate CAS No. 950266-51-0](/img/structure/B6515625.png)
ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular formula of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is C15H12ClN3O4 .Chemical Reactions Analysis
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate was obtained as a white solid with a melting point of 170–172 ℃ .Scientific Research Applications
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs in the body, as well as the pharmacological effects of drugs. This compound has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, this compound has been used to study the effects of drugs on the liver, kidneys, and other organs.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral replication, and cancer progression .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral replication .
Biochemical Pathways
Indole derivatives have been shown to influence a variety of pathways, including those involved in antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Advantages and Limitations for Lab Experiments
The use of ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it has a low toxicity. Additionally, this compound is relatively stable and can be stored for long periods of time without degrading. However, this compound does have some limitations, such as its potential to cause adverse reactions in certain individuals.
Future Directions
The future of ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate is promising, as there are a number of potential applications for this compound. It has the potential to be used as an adjuvant in the treatment of certain diseases, as well as being used to study the pharmacological effects of drugs. Additionally, this compound could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Furthermore, this compound could be used to study the effects of drugs on the liver, kidneys, and other organs. Finally, this compound could be used to study the metabolism of drugs in the body, as well as the pharmacological effects of drugs.
Synthesis Methods
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate can be synthesized using a variety of methods, including the Knoevenagel condensation method. This method involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, in the presence of a base. The resulting product is an amide, which can then be subjected to further reactions to produce this compound.
properties
IUPAC Name |
ethyl 6-chloro-4-(4-chloroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)17-10-16(21-13-6-3-11(19)4-7-13)14-9-12(20)5-8-15(14)22-17/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFILOJBSLVDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.